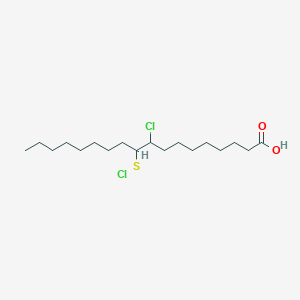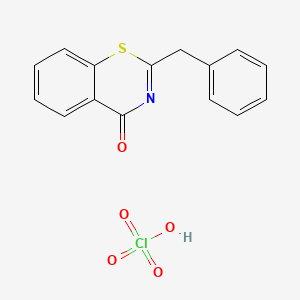
2-Benzyl-1,3-benzothiazin-4-one;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,3-benzothiazin-4-one;perchloric acid is a compound that belongs to the class of benzothiazinones Benzothiazinones are heterocyclic compounds containing a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone compound . The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure .
Industrial Production Methods
Industrial production methods for benzothiazinones may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3-benzothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted benzothiazinones depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-1,3-benzothiazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3-benzothiazin-4-one involves the inhibition of specific enzymes. For example, it acts as a suicide inhibitor of decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), an enzyme essential for the synthesis of the cell wall in Mycobacterium tuberculosis . The compound binds irreversibly to the enzyme, leading to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
BTZ043: Another benzothiazinone with potent antitubercular activity.
PBTZ169: A benzothiazinone derivative that has reached clinical trials for tuberculosis treatment.
2-Amino-4H-3,1-benzothiazin-4-ones: Compounds with similar structures but different substituents, leading to varied biological activities.
Uniqueness
2-Benzyl-1,3-benzothiazin-4-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
97189-44-1 |
|---|---|
Molecular Formula |
C15H12ClNO5S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-benzyl-1,3-benzothiazin-4-one;perchloric acid |
InChI |
InChI=1S/C15H11NOS.ClHO4/c17-15-12-8-4-5-9-13(12)18-14(16-15)10-11-6-2-1-3-7-11;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5) |
InChI Key |
TVMFZTOEOOVGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=O)C3=CC=CC=C3S2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


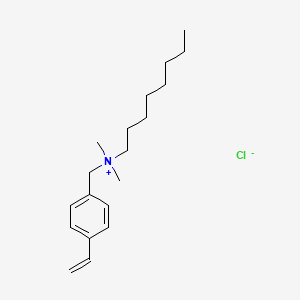

![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)

![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)


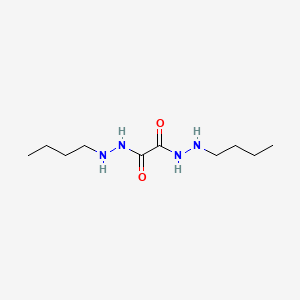
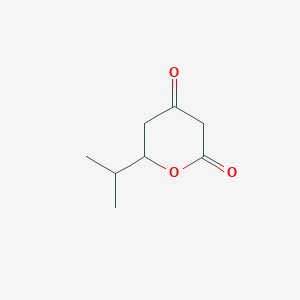
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)

